molecular formula C16H13N3O4S B11450754 2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole

2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11450754
M. Wt: 343.4 g/mol
InChI Key: JIPUZKOSDWFRLV-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding potassium dithiocarbazinate. This intermediate is then treated with hydrazine hydrate to yield the 1,3,4-oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The nitrobenzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inhibiting key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to its combination of the oxadiazole ring with methoxyphenyl and nitrobenzylsulfanyl groups. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H13N3O4S/c1-22-14-4-2-3-12(9-14)15-17-18-16(23-15)24-10-11-5-7-13(8-6-11)19(20)21/h2-9H,10H2,1H3

InChI Key

JIPUZKOSDWFRLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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